Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate
Description
Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate is a specialized azetidine-derived intermediate widely used in pharmaceutical synthesis. Its structure features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at position 1, a methoxymethyl substituent at position 2, and a ketone at position 2. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against unwanted reactivity during synthetic steps . The 3-oxo group is critical for further functionalization, such as Horner–Emmons reactions or nucleophilic additions, while the methoxymethyl substituent introduces steric and electronic effects that modulate reactivity .
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-8(12)7(11)6-14-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXSKJAKRBYELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909314-38-0 | |
| Record name | tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: It is used in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate with structurally related azetidine derivatives:
Reactivity and Stability
- The 3-oxo group in all compounds enables keto-enol tautomerism, but the methoxymethyl substituent in the target compound may stabilize the enolate form, enhancing its utility in alkylation or aldol reactions .
- Unlike tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (), which contains a reactive aldehyde, the target compound’s methoxymethyl group is less prone to oxidation, improving shelf stability .
Pharmacological Relevance
- tert-Butyl 3-oxoazetidine-1-carboxylate () is a key intermediate in antibacterial agents, while the target compound’s methoxymethyl group may tailor it for CNS-targeting drugs due to increased blood-brain barrier permeability .
- The ethoxycarbonyl group in tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate () allows for prodrug strategies, a feature absent in the target compound .
Biological Activity
Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CAS Number: 1909314-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17NO4
- Molecular Weight : 201.25 g/mol
- Structure : The compound features an azetidine ring, a carboxylate group, and a tert-butyl group, which may influence its pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways that regulate cellular responses .
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its role as an antimicrobial agent.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines show promise, warranting further exploration in cancer therapeutics .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent cytotoxicity .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at concentrations ranging from 25 to 100 µg/mL. These findings highlight its potential as an antimicrobial agent.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 - 100 µg/mL | Inhibition of growth |
| Antimicrobial | Escherichia coli | 25 - 100 µg/mL | Inhibition of growth |
| Cytotoxicity | Human cancer cell lines | 50 - 200 µM | Reduction in cell viability |
| Anti-inflammatory | Murine macrophage model | Not specified | Modulation of inflammatory markers |
Safety Profile
According to the Safety Data Sheet, this compound poses certain hazards:
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate?
- Methodological Answer : Synthesis optimization involves selecting precursors like tert-butyl 3-oxoazetidine-1-carboxylate and methoxymethylating agents (e.g., methoxymethyl chloride). Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF or dichloromethane) improve reaction homogeneity .
- Temperature control : Maintaining 0–5°C during methoxymethylation minimizes side reactions like over-alkylation .
- Catalyst use : Bases such as triethylamine or NaOAc neutralize acidic byproducts, enhancing yield (up to 85% reported) .
Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is essential:
- NMR : H and C NMR confirm methoxymethyl group integration (δ 3.3–3.5 ppm for OCH) and azetidine ring protons (δ 4.1–4.3 ppm for N–CH) .
- IR Spectroscopy : Stretching bands at ~1700 cm (C=O of carboxylate) and ~1250 cm (C–O of methoxymethyl) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 258.1442 (calculated for CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing intermediates during synthesis?
- Methodological Answer : Discrepancies often arise from diastereomer formation or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., ring puckering in azetidine) by observing signal coalescence at elevated temperatures .
- COSY and NOESY : Correlates coupling patterns to distinguish regioisomers (e.g., methoxymethyl group position) .
- Deuterated Solvent Comparison : Re-running spectra in CDCl vs. DMSO-d clarifies H-bonding interactions that shift proton signals .
Q. What strategies control stereochemistry during nucleophilic additions to the azetidine ring?
- Methodological Answer : The 3-oxo group in the azetidine ring directs nucleophilic attacks. To control stereoselectivity:
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts induces enantioselectivity (>90% ee) in Grignard or organozinc additions .
- Protecting Group Manipulation : Temporary silylation of the methoxymethyl group prevents steric hindrance, favoring axial attack on the β-lactam ring .
- Cryogenic Conditions : Reactions at –78°C stabilize transition states, reducing racemization .
Q. How can computational methods elucidate this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking and MD simulations are critical:
- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., serine proteases), highlighting H-bonds between the 3-oxo group and catalytic triads .
- Free Energy Calculations : MM/PBSA quantifies binding affinities, revealing substituent effects (e.g., methoxymethyl’s role in hydrophobic pocket occupancy) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics, such as BBB permeability (QPPR descriptors) linked to methoxymethyl’s logP contribution .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Conflicting reports on Suzuki-Miyaura coupling efficiency may stem from:
- Pd Catalyst Screening : Testing Pd(OAc), PdCl(dppf), and XPhos Pd G3 identifies optimal systems for aryl boronate coupling (e.g., XPhos Pd G3 gives 70–80% yield) .
- Additive Effects : Adding CsCO (2 equiv) mitigates deactivation by the tertiary amine in azetidine .
- In Situ Monitoring : React-IR tracks intermediate formation (e.g., oxidative addition vs. β-hydride elimination) to adjust reaction time .
Tables of Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Synthesis Yield | 82–85% (using NaOAc in THF, 0°C) | |
| C NMR Shift (C=O) | δ 168.5–169.2 ppm | |
| HRMS [M+H] | 258.1442 (CHNO) | |
| Docking Binding Energy (ΔG) | –8.2 kcal/mol (vs. thrombin) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
